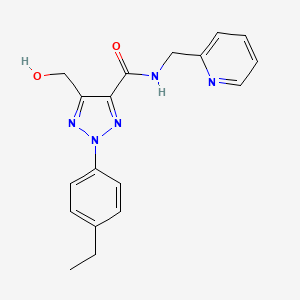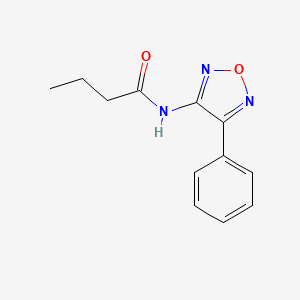
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-2-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、トリアゾール誘導体の一種である複雑な有機化合物です。この化合物は、その潜在的な生物活性と用途から、医薬品化学および医薬品研究の分野で大きな関心を集めています。
製法
合成経路と反応条件
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-2-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドの合成は、通常、複数段階のプロセスを含みます。一般的な方法には、次の手順が含まれます。
トリアゾール環の形成: これは、アジドとアルキンとの反応によって達成できます。
ヒドロキシメチル基の導入: このステップでは、通常、ホルムアルデヒドまたはその他のヒドロキシメチル化剤を使用します。
ピリジン-2-イルメチル基の付加: これは、求核置換反応によって行うことができます。
カルボキサミド基の形成: このステップは、通常、アミンとカルボン酸誘導体の反応を含みます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、触媒の使用、反応条件の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応解析
反応の種類
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-2-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: ヒドロキシメチル基は、カルボン酸に酸化できます。
還元: カルボキサミド基は、アミンに還元できます。
置換: 芳香族環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲンまたは求核剤(例:アミン、アルコール)などの試薬を適切な条件下で使用できます。
主な生成物
酸化: ヒドロキシメチル基をカルボン酸に変換します。
還元: カルボキサミド基をアミンに変換します。
置換: 使用した試薬に応じて、さまざまな置換誘導体が形成されます。
科学研究への応用
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-2-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性を調査しています。
医学: 生物学的標的に結合する能力から、潜在的な治療薬として検討されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Hydroxymethyl Group: This can be achieved through a hydroxymethylation reaction, often using formaldehyde as a reagent.
Attachment of the Pyridin-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions on the triazole ring.
Major Products
Oxidation: Formation of 2-(4-ethylphenyl)-5-(carboxylic acid)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex triazole derivatives.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions.
Medicine
Triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry
In the industrial sector, triazole derivatives are used in the development of agrochemicals, dyes, and corrosion inhibitors.
作用機序
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-2-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
1H-ピロロ[2,3-b]ピリジン誘導体: これらの化合物は、構造的に類似しており、その生物活性についても調査されています.
その他のトリアゾール誘導体: 類似のトリアゾール環を持つが、置換基が異なる化合物。
独自性
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-2-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、特定の官能基の組み合わせによって独特です。これにより、独特の化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
- 2-(4-Acetoxyphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
- 2-(4-Methylphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the ethyl group on the phenyl ring and the hydroxymethyl group on the triazole ring makes this compound unique. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar triazole derivatives.
特性
分子式 |
C18H19N5O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-2-13-6-8-15(9-7-13)23-21-16(12-24)17(22-23)18(25)20-11-14-5-3-4-10-19-14/h3-10,24H,2,11-12H2,1H3,(H,20,25) |
InChIキー |
RRDVBUBNDARHMF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=N3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11392042.png)
![N-(4-methoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11392049.png)
![5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392064.png)
![N-(2-chlorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392082.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11392094.png)



![2-(1-ethyl-1H-indol-3-yl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11392103.png)
![{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone](/img/structure/B11392108.png)
![N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide](/img/structure/B11392110.png)
![N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11392114.png)
![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11392119.png)
![Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392138.png)
